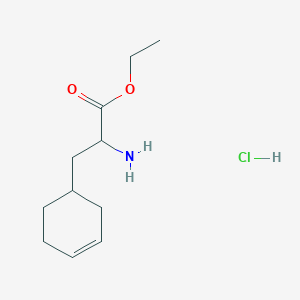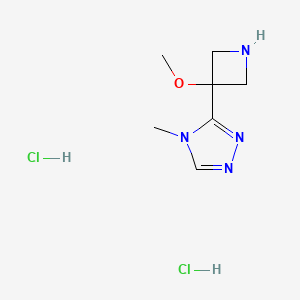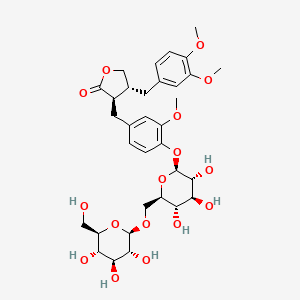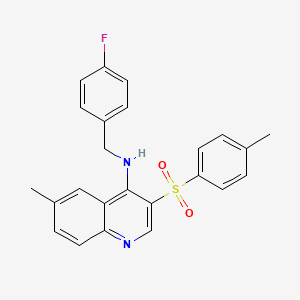
N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a compound’s synthesis would involve detailing these reactions, including the reagents, conditions, and yields for each step.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds).Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. Chemical properties might include reactivity with other substances, acidity or basicity, and redox potential.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Quinoline derivatives are explored extensively for their biological activity and potential as therapeutic agents. For instance, the synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents highlight the role of quinoline derivatives in drug discovery for tuberculosis treatment. This research demonstrated that specific modifications to the quinoline structure could influence potency against Mycobacterium tuberculosis, suggesting that derivatives like "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" could also have potential applications in medicinal chemistry if explored similarly (Odingo et al., 2014).
Fluorescence Sensing and Materials Science
Quinoline derivatives are also utilized in fluorescence sensing applications. The study on "Remarkable difference in Al3+ and Zn2+ sensing properties of quinoline-based isomers" showcases the utility of quinoline derivatives as fluorescence chemosensors for metal ions. Such derivatives can detect metal ions by enhancing emission intensity, indicating potential applications of "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" in sensor technology if its fluorescence properties were to be explored (Hazra et al., 2018).
Synthetic Methodologies
Quinoline derivatives serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For example, the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones demonstrates the versatility of quinoline scaffolds in synthesizing fluorescent dyes and potential pharmaceuticals. This underscores the synthetic utility of quinoline derivatives, suggesting that "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" could also be a valuable intermediate in the synthesis of complex molecules (Krapcho et al., 1995).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage.
Orientations Futures
Future directions could include potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-16-3-10-20(11-4-16)30(28,29)23-15-26-22-12-5-17(2)13-21(22)24(23)27-14-18-6-8-19(25)9-7-18/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCRHNEXNAURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2611828.png)
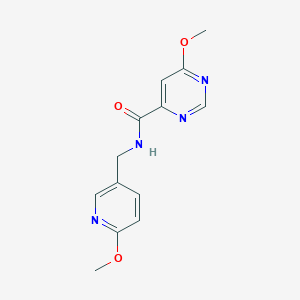
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2611830.png)
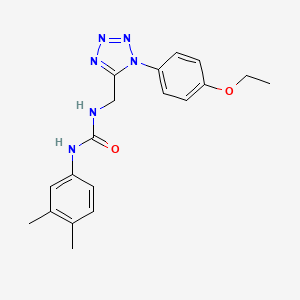
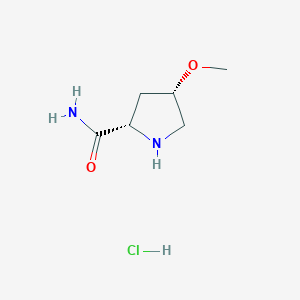
![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)
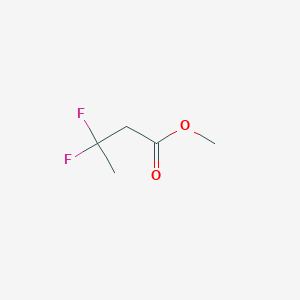
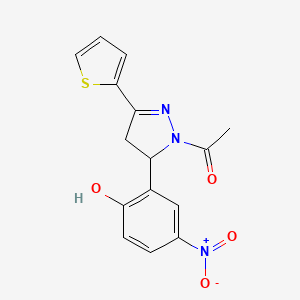
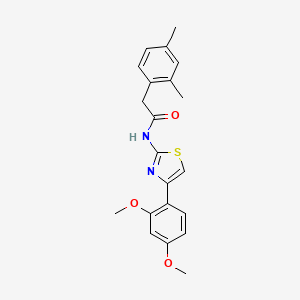
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)
